Disodium Galactarate in Plants: A Technical Guide to Its Natural Occurrence, Analysis, and Potential Applications
Disodium Galactarate in Plants: A Technical Guide to Its Natural Occurrence, Analysis, and Potential Applications
Abstract
Disodium galactarate, the sodium salt of galactaric acid (mucic acid), is a naturally occurring dicarboxylic acid found in various plant species. While its presence has been acknowledged, a comprehensive understanding of its quantitative distribution, physiological roles, and pharmacological potential remains an area of active investigation. This technical guide provides an in-depth exploration of disodium galactarate in the botanical realm, designed for researchers, scientists, and drug development professionals. The guide delves into the biosynthesis of galactaric acid, its role in plant physiology, detailed methodologies for its extraction and quantification, and a review of its known biological activities, offering insights into its potential as a lead compound in drug discovery and development.
Introduction: The Chemical Identity and Botanical Significance of Disodium Galactarate
Disodium galactarate (C₆H₈Na₂O₈) is the disodium salt of galactaric acid, an aldaric acid derived from the oxidation of galactose.[1] In the physiological context of plants, it is often found in its ionized form. Galactaric acid is noted for its relatively low solubility in cold water, a characteristic that is crucial to consider in the design of extraction and analytical protocols.[2] This property is influenced by pH and temperature, with optimal solubility observed around pH 4.7 and increasing with higher temperatures.[2]
While its presence has been detected in a variety of fruits and vegetables, comprehensive quantitative data across different plant species and tissues remain limited.[3] Galactaric acid is understood to play a role as an osmoregulator in plants, contributing to the maintenance of cellular turgor and adaptation to osmotic stress.[3] Its biosynthesis is linked to the pectin metabolic pathway, originating from D-galacturonate.[4]
For drug development professionals, the interest in disodium galactarate lies in its potential biological activities. Preliminary studies suggest antioxidant and metal-chelating properties, with emerging research exploring its role in immunomodulation and other therapeutic areas. This guide aims to consolidate the current knowledge and provide a practical framework for the investigation of this intriguing plant metabolite.
Biosynthesis and Physiological Role in Plants
The synthesis of galactaric acid in plants is an integral part of carbohydrate metabolism, specifically linked to the pathways involving pectin and galactose.
Biosynthetic Pathway
The primary precursor for galactaric acid in plants is D-galactose. The biosynthesis can be broadly summarized in the following key steps:
-
Oxidation of D-galactose: The initial step involves the oxidation of D-galactose to D-galacturonic acid.
-
Epimerization: In the context of pectin biosynthesis, UDP-D-glucuronate is epimerized to UDP-D-galacturonate.
-
Final Oxidation: D-galacturonate is then oxidized to galactaric acid.[4]
The following diagram illustrates the simplified biosynthetic pathway of galactaric acid.
Caption: Simplified biosynthetic pathway of galactaric acid in plants.
Role in Plant Physiology
The primary established role of galactaric acid in plants is in osmoregulation .[3] Osmoregulation is the process by which plant cells maintain a proper water balance and turgor pressure, which is essential for growth, nutrient transport, and structural integrity. Under conditions of drought or high salinity, plants accumulate solutes, including organic acids like galactaric acid, in their vacuoles to lower the cellular water potential. This facilitates water uptake from the soil and prevents water loss.
Beyond osmoregulation, the accumulation of organic acids can also be a response to various abiotic stresses.[5][6] The involvement of galactinol synthase in the raffinose family oligosaccharides (RFOs) pathway, which is induced by stress, suggests a broader role for galactose-derived compounds in stress tolerance.[5] While the specific signaling pathways involving galactaric acid are not yet fully elucidated, its function as a compatible solute is a key aspect of its physiological importance.
Methodologies for Extraction, Purification, and Quantification
The successful analysis of disodium galactarate from plant matrices hinges on optimized extraction and analytical protocols that account for its unique chemical properties, particularly its low solubility.
Extraction from Plant Tissues
A general workflow for the extraction of disodium galactarate is outlined below. The key to an effective extraction is the manipulation of pH and temperature to enhance the solubility of galactaric acid.
Step-by-Step Protocol:
-
Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to preserve the chemical integrity of the metabolites. The dried material is then ground into a fine powder.[7]
-
Solvent Selection and Extraction:
-
A slightly acidic aqueous solvent is recommended. A starting point is deionized water adjusted to a pH of approximately 4.5-5.0 with a suitable acid (e.g., formic acid).
-
The powdered plant material is suspended in the acidic water at a ratio of 1:10 (w/v).
-
The suspension is then heated to 50-60°C with continuous stirring for 1-2 hours to maximize the dissolution of galactaric acid.[2]
-
The process can be repeated to ensure exhaustive extraction.
-
-
Solid-Liquid Separation: The extract is separated from the solid plant debris by centrifugation followed by filtration through a fine-pore filter paper.[8]
-
Concentration: The aqueous extract can be concentrated under reduced pressure using a rotary evaporator.
Caption: General workflow for the extraction of disodium galactarate.
Purification of the Extract
Further purification of the crude extract may be necessary to remove interfering compounds prior to quantification or for the isolation of pure disodium galactarate.
Step-by-Step Protocol:
-
pH Adjustment and Precipitation: The concentrated crude extract is cooled to 4°C. The pH is then carefully adjusted to below 2.0 with a strong acid (e.g., HCl). Due to its low solubility at acidic pH and low temperature, galactaric acid will precipitate out of the solution.
-
Crystallization: The precipitate can be collected by filtration and recrystallized from hot water to improve purity. The low solubility of galactaric acid in cold water allows for efficient recovery of the crystals upon cooling.[2]
Quantification by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and selective quantification of disodium galactarate in complex plant extracts.[9][10]
Analytical Parameters:
| Parameter | Recommended Conditions |
| Column | A C18 reversed-phase column is suitable for the separation of polar organic acids. |
| Mobile Phase | A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used. |
| Ionization Mode | Electrospray ionization (ESI) in negative mode is optimal for detecting the deprotonated galactarate ion. |
| MS/MS Transitions | The specific precursor-to-product ion transitions for galactaric acid should be determined using a pure standard. |
| Quantification | Quantification is achieved by creating a calibration curve with a certified reference standard of galactaric acid. |
Sample Preparation for HPLC-MS/MS:
The purified extract or the crude extract is dissolved in the initial mobile phase composition, filtered through a 0.22 µm syringe filter, and transferred to an autosampler vial for injection.
Biological Activities and Potential for Drug Development
While research into the specific pharmacological effects of pure disodium galactarate is still in its early stages, the existing data on galactaric acid and related compounds suggest several areas of therapeutic interest.
Antioxidant and Metal-Chelating Activity
The structure of galactaric acid, with its multiple hydroxyl and carboxyl groups, lends itself to both antioxidant and metal-chelating activities. These properties are often interconnected, as the chelation of pro-oxidant metal ions like iron and copper can prevent the generation of reactive oxygen species (ROS).
Potential Anticancer and Antimicrobial Properties
While direct evidence for the anticancer and antimicrobial activity of pure disodium galactarate is limited, studies on plant extracts containing galactaric acid derivatives and other structurally similar compounds have shown promise. For instance, some studies have explored the anticancer potential of various plant-derived compounds.[11][12][13][14] Similarly, the antimicrobial activities of sulfated galactans and other plant-derived molecules are being investigated.[15][16][17] Further research is needed to isolate the effects of disodium galactarate and elucidate its specific mechanisms of action.
Immunomodulatory and Other Activities
Emerging research points to the potential of sugar acids in modulating immune responses. The precise role of disodium galactarate in this context is an area for future exploration. Other reported activities of related compounds include roles in inflammation and various signaling pathways.[16]
The following diagram illustrates the potential therapeutic applications stemming from the known biological activities of galactaric acid and related compounds.
Caption: Potential therapeutic applications of disodium galactarate.
Conclusion and Future Directions
Disodium galactarate represents a promising yet underexplored natural product with potential applications in both agriculture and medicine. Its role in plant stress tolerance warrants further investigation, which could lead to strategies for developing more resilient crops. For drug development professionals, its biocompatibility and potential biological activities make it an attractive starting point for the design of novel therapeutics.
Future research should focus on:
-
Comprehensive Quantitative Profiling: Establishing a detailed database of disodium galactarate concentrations across a wide range of plant species and tissues.
-
Elucidation of Physiological Mechanisms: Unraveling the specific signaling pathways and molecular mechanisms through which disodium galactarate contributes to osmoregulation and stress response in plants.
-
In-depth Pharmacological Studies: Conducting rigorous studies to evaluate the specific anticancer, antimicrobial, and immunomodulatory effects of pure disodium galactarate and to determine its mechanisms of action.
-
Optimization of Production: Developing efficient and sustainable methods for the large-scale production of disodium galactarate, either through extraction from plant biomass or through biotechnological approaches.
By addressing these key areas, the scientific community can unlock the full potential of this versatile plant-derived compound.
References
-
Barth, D., & Wiebe, M. G. (2017). Enhancing fungal production of galactaric acid. Applied Microbiology and Biotechnology, 101(10), 4033–4040. [Link]
-
Pushpavalli, R., et al. (2018). Stress-Inducible Galactinol Synthase of Chickpea (CaGolS) Is Implicated in Heat and Oxidative Stress Tolerance Through Reducing Stress-Induced Excessive Reactive Oxygen Species Accumulation. Plant and Cell Physiology, 59(1), 155-166. [Link]
-
Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts. African journal of traditional, complementary, and alternative medicines, 8(1), 1–10. [Link]
-
Goveas, S. W., & Abraham, A. (2014). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of pharmaceutical and biomedical analysis, 87, 141–150. [Link]
-
PubChem. (n.d.). Disodium galactarate. National Center for Biotechnology Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Galactaric acid (HMDB0000639). Retrieved from [Link]
-
Wang, W., Zhang, P., Li, S., Liu, S., Lu, F., & Xia, G. (2021). Antibacterial Activity of Sulfated Galactans from Eucheuma serra and Gracilari verrucosa against Diarrheagenic Escherichia coli via the Disruption of the Cell Membrane Structure. Marine drugs, 19(11), 609. [Link]
-
Jin, X., et al. (2020). Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases. Pharmacological research, 161, 105235. [Link]
-
Sunresin. (n.d.). Plant Extraction Process. Retrieved from [Link]
-
Hussain, Z., et al. (2011). Synthesis, characterization and anticancer studies of mixed ligand dithiocarbamate palladium(II) complexes. European journal of medicinal chemistry, 46(12), 5894–5899. [Link]
-
Wiebe, M. G., et al. (2017). Production of galactaric acid and biomass by T. reesei D-161646 and... ResearchGate. [Link]
-
Tura, D., & Robards, K. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules (Basel, Switzerland), 26(24), 7687. [Link]
-
Barth, D., & Wiebe, M. G. (2017). Enhancing fungal production of galactaric acid. ResearchGate. [Link]
-
Azwanida, N. N. (2015). A review on the extraction methods use in medicinal plants, principle, strength and limitation. Medicinal & Aromatic Plants, 4(3), 1-6. [Link]
-
de Souza, K. C., et al. (2017). Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. Pharmacognosy Journal, 9(3). [Link]
-
Toppo, K. I., & Karkun, D. (2021). in-vitro evaluation of antimicrobial and anticancer activity of two diazotropic cyanobacteria from bilaspur chhattisgarh, india. ResearchGate. [Link]
-
Jin, X., et al. (2020). Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases. ResearchGate. [Link]
- Almog, J., & Levy, A. (2002). U.S. Patent No. 6,383,543. Washington, DC: U.S.
-
Schieber, A., et al. (2006). Characterization and quantification of anthocyanins in selected artichoke (Cynara scolymus L.) cultivars by HPLC. Food, 50(4), 217-223. [Link]
-
Toppo, K. I., & Karkun, D. (2021). IN-VITRO EVALUATION OF ANTIMICROBIAL AND ANTICANCER ACTIVITY OF TWO DIAZOTROPIC CYANOBACTERIA FROM BILASPUR CHHATTISGARH, INDIA. Plant Archives, 21(2), 1039-1044. [Link]
-
Anonymous. (2022). THE PHARMACOLOGICAL ACTIVITIES AND MECHANISMS OF SULFATED POLYSACCHARIDES: AN OVERVIEW. Zenodo. [Link]
-
Barth, D., & Wiebe, M. G. (2017). Enhancing fungal production of galactaric acid. VTT's Research Information Portal. [Link]
-
El-Kassas, H. Y., & El-Sheekh, M. M. (2022). Anticancer and Antimicrobial Activity of Red Sea Seaweeds Extracts-Mediated Gold Nanoparticles. Journal of Pure and Applied Microbiology, 16(1), 303-314. [Link]
-
Handa, S. S., Khanuja, S. P. S., Longo, G., & Rakesh, D. D. (2008). Extraction Technologies for Medicinal and Aromatic Plants. International centre for science and high technology. [Link]
-
Marakhova, A. I., et al. (2016). Qualitative and Quantitative Determination of Organic Acids in Crude Herbal Drugs and Medicinal Herbal Preparations. Pharmacognosy Journal, 8(6). [Link]
-
Li, B., et al. (2020). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Frontiers in pharmacology, 11, 923. [Link]
-
González-de-Peredo, A., et al. (2021). Identification, Quantification, and Antioxidant Evaluation of Phenolic Compounds from Colored Opuntia ficus-indica (L.) Roots Using UHPLC-DAD-ESI-MS/MS. Antioxidants (Basel, Switzerland), 10(10), 1599. [Link]
-
Pagliaro, M., & Ciriminna, R. (2021). The oxidation of d‐galactose into mucic acid (galactaric acid): experimental and computational insights towards a bio‐based platform chemical. ResearchGate. [Link]
-
Panchal, P., et al. (2022). Organic acids: Versatile stress response roles in plants. ResearchGate. [Link]
Sources
- 1. Disodium galactarate | C6H8Na2O8 | CID 6451340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhancing fungal production of galactaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Stress-Inducible Galactinol Synthase of Chickpea (CaGolS) is Implicated in Heat and Oxidative Stress Tolerance Through Reducing Stress-Induced Excessive Reactive Oxygen Species Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, characterization and anticancer studies of mixed ligand dithiocarbamate palladium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. plantarchives.org [plantarchives.org]
- 14. microbiologyjournal.org [microbiologyjournal.org]
- 15. Antibacterial Activity of Sulfated Galactans from Eucheuma serra and Gracilari verrucosa against Diarrheagenic Escherichia coli via the Disruption of the Cell Membrane Structure [mdpi.com]
- 16. Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
